
2,6-Dichloropyridine-3,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloropyridine-3,5-dicarbaldehyde is a heterocyclic compound with the molecular formula C7H3Cl2NO2 and a molecular weight of 204.01 g/mol . It is characterized by the presence of two chlorine atoms and two aldehyde groups attached to a pyridine ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3,5-dicarbaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method includes the reaction of 2,6-dichloropyridine with a formylating agent under controlled conditions to introduce the aldehyde groups at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3,5-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dichloropyridine-3,5-dicarboxylic acid.
Reduction: 2,6-Dichloropyridine-3,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloropyridine-3,5-dicarbaldehyde is widely used in scientific research due to its versatility as a building block. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridine-3,5-dicarboxylic acid
- 2,6-Dichloropyridine-3,5-dimethanol
- 2,6-Dichloropyridine-3,5-diformylpyridine
Uniqueness
2,6-Dichloropyridine-3,5-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
81319-42-8 |
|---|---|
Molecular Formula |
C7H3Cl2NO2 |
Molecular Weight |
204.01 g/mol |
IUPAC Name |
2,6-dichloropyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6-4(2-11)1-5(3-12)7(9)10-6/h1-3H |
InChI Key |
GQBTUJFOPZQXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1C=O)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




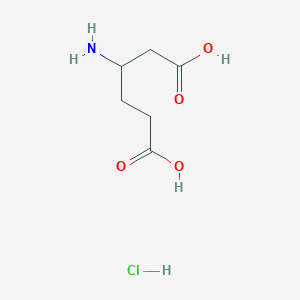
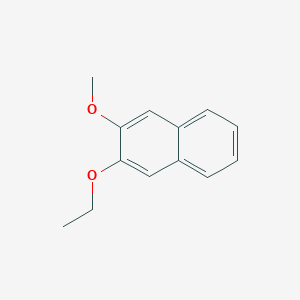
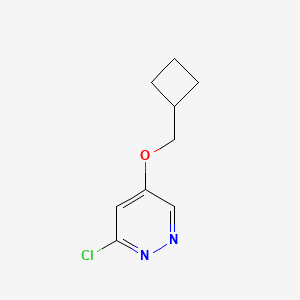
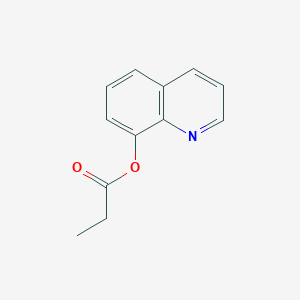

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)
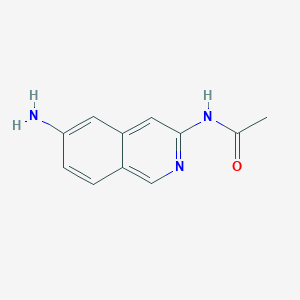


![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)

